Sodium acetate-13C2

Overview

Description

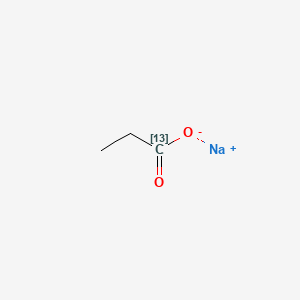

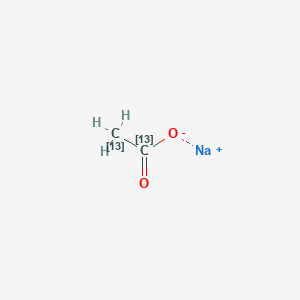

Sodium acetate-13C2, also known as Acetic acid-13C2 sodium salt, is a compound with the linear formula 13CH313CO2Na . It is useful in organic synthesis .

Synthesis Analysis

This compound can be used in structural studies analyzing the interactions between lipo oligosaccharide and host proteins . It has been used in the biosynthesis of chaetochromin A, a bis(naphtho-gamma-pyrone), from sodium [1,2-13C2]acetate as the precursor .Molecular Structure Analysis

The molecular weight of this compound is 84.02 g/mol . The InChI string is 1S/C2H4O2.Na/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1/i1+1,2+1; and the InChI key is VMHLLURERBWHNL-AWQJXPNKSA-M . The SMILES string is [Na+].[13CH3]13C=O .Chemical Reactions Analysis

13C labeling in the methyl group of this compound has a significant effect on the Dynamic Nuclear Polarization of acetate .Physical and Chemical Properties Analysis

This compound is a solid compound . It has a melting point of >300 °C (dec.) (lit.) . Its mass shift is M+2 .Scientific Research Applications

Biosynthetic Studies and Metabolic Pathway Analysis

- Biosynthesis in Fungi : Sodium acetate-13C2 has been used in studying the biosynthesis of polyketide metabolites in fungi. For instance, in Arthropsistruncata, this compound was incorporated into several metabolites, aiding in understanding their biosynthetic pathways (Ayer & Craw, 1992).

- Studies in Plants : Similar incorporation studies were conducted in potato tubers, demonstrating this compound's utility in tracing stress metabolites produced by fungal invasion (Stoessl, Stothers, & Ward, 1978).

Application in Animal Studies

- Rumen Metabolism in Sheep : this compound was used as a marker to measure the gross production rate of acetate in the rumen of sheep. This method provided an alternative to radioactively labeled compounds (Breves, Schulze, Sallmann, & Höller, 1987).

NMR Spectroscopy and Molecular Structure Elucidation

- Structure Analysis in Carrots : this compound was used to confirm the polyketide origin of stress compoundsin carrots, such as 6-methoxymellein and eugenin, by 13C NMR spectroscopy (Stoessl & Stothers, 1978).2. Localized in Vivo Studies : In rat brain studies, this compound was used for localized and fully adiabatic homonuclear and heteronuclear polarization transfer experiments, enhancing the detection of 13C and its metabolites (Mishkovsky, Cheng, Comment, & Gruetter, 2012).

Isotope Incorporation Experiments

- Study on Nudibranch Metabolism : Stable isotope experiments with this compound helped demonstrate the biosynthesis of diaulusterol A by the nudibranch Diaulula sandiegensis (Kubanek & Andersen, 1999)2. Brain Metabolism in Rats : The use of this compound in rat brain studies provided insights into cerebral kinetics of acetate transport and utilization, offering a deeper understanding of astrocytic function (Patel, de Graaf, Rothman, Behar, & Mason, 2010).

Chemical Synthesis and Industrial Applications

- Synthesis of [Au(NHC)X] Complexes : Sodium acetate played a significant role in synthesizing [Au(NHC)Cl] complexes, demonstrating its utility in chemical synthesis and activation of C-H and S-H bonds (Scattolin, Tzouras, Falivene, Cavallo, & Nolan, 2020).

Environmental and Energy Research

- Solar Energy Applications : Sodium acetate was utilized in the synthesis of quantum-dot-sensitized solar cells, showing its role in enhancing solar cell performance and energy conversion efficiency (Liu, Chen, & Lee, 2016).

Mechanism of Action

Target of Action

Sodium acetate-13C2, also known as 13C Labeled acetic acid sodium salt, is primarily used as a tracer in biochemical research . It doesn’t have a specific biological target, but rather, it is used to track metabolic processes and interactions within biological systems .

Mode of Action

This compound interacts with biological systems by participating in metabolic reactions. The 13C isotopes in the compound allow researchers to track its metabolic pathway . This can provide valuable insights into the metabolic processes of the organism or cells under study.

Biochemical Pathways

This compound can be involved in various biochemical pathways, depending on the specific metabolic processes being studied. For instance, 13C labeling in the methyl group has a significant effect on the Dynamic Nuclear Polarization of acetate . This compound can also be used in structural studies analyzing the interactions between lipo oligosaccharide and host proteins .

Pharmacokinetics

The pharmacokinetics of this compound, like its absorption, distribution, metabolism, and excretion (ADME), would largely depend on the specific experimental setup and the biological system in which it is used. As a tracer, it is typically designed to be metabolized and incorporated into various biochemical pathways, allowing for the tracking of these processes .

Result of Action

The primary result of this compound’s action is the generation of metabolites containing the 13C isotope, which can then be detected and quantified using techniques such as nuclear magnetic resonance (NMR) spectroscopy . This allows researchers to gain insights into the metabolic processes and pathways active in the biological system under study.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors, including the specific conditions of the biological system (e.g., pH, temperature), the presence of other metabolites, and the specific enzymes present . These factors can affect the rate at which this compound is metabolized and the pathways it is incorporated into.

Safety and Hazards

Properties

IUPAC Name |

sodium;acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O2.Na/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1/i1+1,2+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMHLLURERBWHNL-AWQJXPNKSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][13C](=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

84.019 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56374-56-2 | |

| Record name | Sodium acetate (1,2-13C2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056374562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SODIUM ACETATE (1,2-13C2) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QA8Z3U5ENA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

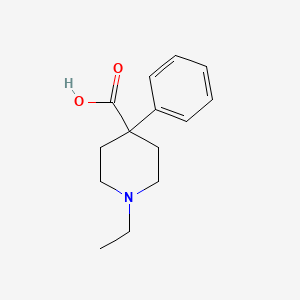

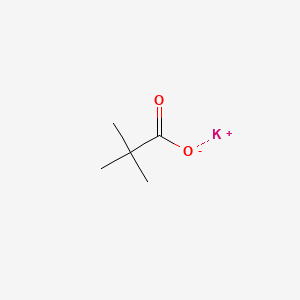

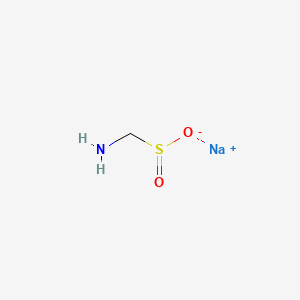

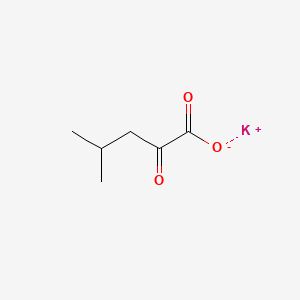

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of using sodium acetate-13C2 in these studies?

A: this compound serves as a labeled precursor in biosynthetic studies. When introduced to a biological system, like potato tubers, enzymes utilize this labeled acetate during the biosynthesis of various metabolites. By analyzing the incorporation pattern of the 13C label in the final products, researchers can trace the biosynthetic pathways and understand how complex molecules are assembled from simpler precursors. [, ]

Q2: How does the analysis of 13C-labeling patterns help in understanding sesquiterpene biosynthesis?

A: Sesquiterpenes are a class of compounds derived from the assembly of three isoprene units. this compound, when incorporated, provides specific 13C labeling patterns within these isoprene units. By analyzing the 13C NMR spectra of the isolated sesquiterpenes, researchers can determine the position of labeled carbons. This information helps to confirm proposed biosynthetic pathways, identify potential rearrangements occurring during biosynthesis, and elucidate the origins of specific carbon atoms within the complex sesquiterpene structures. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-[(4-formylphenoxy)methyl]benzoate](/img/structure/B1324421.png)